Cas no 32411-07-7 (4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide)

4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide structure
32411-07-7 structure
Product Name:4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
CAS No:32411-07-7
MF:C12H19ClN2O2S
MW:290.809460878372
CID:1450296
PubChem ID:208542
Update Time:2025-04-20

4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
    • Benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)-
    • 4-11-00-00121 (Beilstein Handbook Reference)
    • Q27458206
    • DTXSID80186134
    • 4-Chloranyl-N-[2-(Diethylamino)ethyl]benzenesulfonamide
    • BRN 3356406
    • p-Chloro-N-(2-diethylaminoethyl)benzenesulfonamide
    • CHEMBL1624646
    • 32411-07-7
    • EN300-18162118
    • B3W
    • 4-chloro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide
    • BDBM50443038
    • Inchi: 1S/C12H19ClN2O2S/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3
    • InChI Key: KVQQWVRVJDYYMC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(NCCN(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 290.08577
  • Monoisotopic Mass: 290.0855767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 49.41

4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18162118-0.05g
4-chloro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide
32411-07-7
0.05g
$2755.0 2023-06-01

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